Molecular Mass Distinction
The target compound has a monoisotopic mass of 333.1147 Da (molecular formula C₁₆H₁₉N₃O₃S), which is approximately 35 Da lower than the chlorinated process impurities Imp‑A, Imp‑C, and Imp‑D (e.g., Imp‑A fragment m/z 374.9) [1]. This mass shift directly arises from the absence of a chlorine atom on the benzyl ring, a feature confirmed by the [M+2]+ isotope pattern showing no 33.3 % intensity characteristic of monochlorinated compounds [2]. The mass difference enables unambiguous MS discrimination between the dechlorinated impurity and its chlorinated counterparts during LC-MS impurity profiling.
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 333.1147 Da |
| Comparator Or Baseline | Imp-A (chlorinated analog): fragment m/z 374.9 Da; Imp-B: m/z 450.3 [M+H]+; Avanafil: m/z 484.3 [M+H]+ |
| Quantified Difference | Δm ≈ 35 Da vs. chlorinated impurities; Δm ≈ 117 Da vs. Imp-B; Δm ≈ 151 Da vs. Avanafil |
| Conditions | High-resolution mass spectrometry (LC-MS), ESI positive mode, m/z range 100–1000 Da, Waters C18 column [2] |
Why This Matters
The distinct mass defect allows chromatographic peak assignment without ambiguity, preventing misidentification of the dechlorinated impurity as a chlorinated analog during batch release testing.
- [1] PubChem. Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CID 849411). Computed Properties. View Source
- [2] Zhao, M. et al. Identification, synthesis and characterization of avanafil process impurities and determination by UPLC. RSC Adv., 2022, 12, 9256–9262. (Mass spectral data for Imp-A, Imp-B, Avanafil) View Source
